molecular formula C15H10I4NNaO4 B7781366 sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

Cat. No.: B7781366
M. Wt: 798.85 g/mol
InChI Key: YDTFRJLNMPSCFM-YDALLXLXSA-M
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Description

Cerium (IV) Isopropoxide, also known as tetraisopropoxycerium (IV), is a chemical compound with the molecular formula C12H28CeO4. It is a yellow powder that is primarily used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium (IV) Isopropoxide can be synthesized through the reaction of cerium (IV) chloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent the oxidation of cerium. The general reaction is as follows: [ \text{CeCl}_4 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ce(OCH(CH}_3\text{)}_2)_4 + 4 \text{HCl} ]

Industrial Production Methods: In industrial settings, Cerium (IV) Isopropoxide is produced in large quantities using similar methods but with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Cerium (IV) Isopropoxide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to cerium (III) compounds under certain conditions.

    Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various ligands such as phosphines or amines can be used to replace the isopropoxide groups.

Major Products Formed:

    Oxidation: Cerium (IV) oxide and other oxidized organic products.

    Reduction: Cerium (III) isopropoxide and other reduced products.

    Substitution: New cerium complexes with different ligands.

Scientific Research Applications

Cerium (IV) Isopropoxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: It is used in the preparation of cerium-based nanoparticles for biomedical applications.

    Medicine: It is explored for its potential use in drug delivery systems and as an antioxidant.

    Industry: It is used in the production of advanced materials, coatings, and as a precursor for other cerium compounds.

Mechanism of Action

The mechanism of action of Cerium (IV) Isopropoxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to various substrates, leading to the formation of oxidized products. The molecular targets include organic molecules with functional groups that can be oxidized. The pathways involved typically include electron transfer processes that result in the oxidation of the substrate and reduction of cerium (IV) to cerium (III).

Comparison with Similar Compounds

    Cerium (III) Isopropoxide: Similar in structure but with cerium in the +3 oxidation state.

    Cerium (IV) Acetate: Another cerium (IV) compound with acetate ligands instead of isopropoxide.

    Cerium (IV) Nitrate: A cerium (IV) compound with nitrate ligands.

Uniqueness: Cerium (IV) Isopropoxide is unique due to its high reactivity and ability to act as a strong oxidizing agent. Its isopropoxide ligands make it soluble in organic solvents, which is advantageous for various organic synthesis applications. Compared to other cerium compounds, it offers a balance of reactivity and stability, making it a versatile reagent in both research and industrial applications.

Properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTFRJLNMPSCFM-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I4NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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